1-(Pyridin-2-yl)piperazin-2-one

概要

説明

1-(Pyridin-2-yl)piperazin-2-one is a heterocyclic compound with the molecular formula C9H11N3O. It is characterized by a piperazine ring fused with a pyridine moiety. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry and organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)piperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically employs diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the condensation of amines, isocyanides, aldehydes, and carboxylic acids .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: 1-(Pyridin-2-yl)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced piperazine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Oxidation: N-oxides of this compound

Reduction: Reduced piperazine derivatives

Substitution: Substituted piperazine derivatives

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

1-(Pyridin-2-yl)piperazin-2-one has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of this compound can inhibit the activity of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle regulation and cancer cell proliferation. In vitro assays have demonstrated that these compounds can effectively reduce the viability of cancer cell lines, suggesting their utility in developing new cancer therapies .

Neuropharmacology

The compound has also been studied for its effects on serotonin receptors. Research shows that certain derivatives exhibit high affinity for the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. This interaction suggests potential applications in treating psychiatric conditions such as depression and anxiety .

Biochemical Research

Biochemical Probes

this compound serves as a biochemical probe to explore various biological pathways. Its ability to modulate enzyme activity makes it a valuable tool for studying signal transduction mechanisms. For instance, compounds based on this structure have been used to investigate the role of specific kinases in cellular processes, providing insights into disease mechanisms .

Synthesis of Complex Molecules

In synthetic chemistry, this compound is utilized as a building block for synthesizing more complex molecular architectures. Its unique structural features allow chemists to develop novel compounds with tailored biological activities, enhancing the scope of drug discovery efforts .

Industrial Applications

Material Science

The compound's chemical properties make it suitable for various industrial applications, particularly in developing new materials with specific functional characteristics. Its derivatives are explored for use in coatings, polymers, and other materials where enhanced performance is desired .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibits CDK4/6 activity; reduces cancer cell viability |

| Neuropharmacology | Treatment for mood disorders | High affinity for 5-HT1A receptors |

| Biochemical Research | Biochemical probes | Modulates kinase activity; aids in disease mechanism studies |

| Industrial Applications | Material development | Used in coatings and polymers |

Case Studies

Case Study 1: Anticancer Properties

A study conducted on various derivatives of this compound revealed their ability to inhibit the proliferation of acute myeloid leukemia cells. The treatment resulted in significant apoptosis at specific concentrations, demonstrating the compound's therapeutic potential against hematological malignancies .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the interaction of this compound derivatives with serotonin receptors. The results indicated that certain analogs effectively modulated receptor activity, leading to improved behavioral outcomes in animal models of depression and anxiety .

作用機序

The mechanism of action of 1-(Pyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit the reuptake of neurotransmitters, thereby affecting neuronal signaling and synaptic transmission . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular targets .

類似化合物との比較

1-(Pyridin-2-yl)piperazin-2-one can be compared with other similar compounds, such as:

1-(2-Pyrimidyl)piperazine: A piperazine-based derivative used as a metabolite of buspirone.

Piperazin-2-one: A compound with similar structural features but different functional groups, leading to distinct chemical and biological properties.

Uniqueness: this compound is unique due to its specific combination of a piperazine ring and a pyridine moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

生物活性

1-(Pyridin-2-yl)piperazin-2-one is a heterocyclic compound characterized by the presence of a piperazine ring substituted with a pyridine moiety. This structural configuration is significant for its potential biological activities, particularly in pharmacology and medicinal chemistry. The compound has been explored for various therapeutic applications, including anti-tubercular, antidepressant, and antibacterial activities.

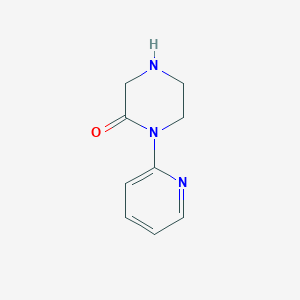

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a piperazine ring (a six-membered ring containing two nitrogen atoms) and a pyridine ring (a six-membered aromatic ring containing one nitrogen atom), which together contribute to its biological activity.

Antitubercular Activity

This compound has been evaluated for its anti-tubercular properties against Mycobacterium tuberculosis H37Ra. In a study, several derivatives were synthesized, and among them, five compounds from Series-I and one from Series-II exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM. This suggests that modifications to the basic structure could enhance its efficacy against tuberculosis.

Antidepressant Activity

Research indicates that compounds similar to this compound may possess antidepressant properties. For instance, derivatives of piperazine have shown activity as antidepressants by interacting with serotonin receptors, particularly the 5-HT2A receptor . The structural features of this compound may allow it to modulate neurotransmitter systems effectively.

Antibacterial Activity

In addition to its anti-tubercular effects, this compound has been investigated for its antibacterial properties. Studies have shown that certain derivatives exhibit selective activity against various bacterial strains, including Neisseria meningitidis and Haemophilus influenzae . The effectiveness of these compounds often depends on their specific structural modifications.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals insights into its unique biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Pyridin-3-yl)piperazin-2-one | Similar piperazine structure; different pyridine substitution | Potential antipsychotic properties |

| 4-(Pyridin-2-yl)piperazine | Contains piperazine ring; different position of pyridine | Antidepressant activity |

| Piperazine | Basic structure without additional substituents | Broad spectrum of pharmacological activities |

| 1-(Benzimidazolyl)piperazine | Contains benzimidazole instead of pyridine | Anticancer properties |

This table illustrates how variations in the piperazine and pyridine components can lead to differing biological activities among related compounds.

The biological activity of this compound is likely mediated through its interactions with specific biological targets. For instance, it may act as an antagonist or agonist at various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. Understanding these interactions can provide insights into its therapeutic potential and guide the design of more effective analogs.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Anti-Tubercular Study : A study synthesized multiple derivatives based on this compound and tested their efficacy against Mycobacterium tuberculosis. Results indicated promising candidates with low IC50 values, suggesting further development could lead to new anti-tubercular agents.

- Antidepressant Research : In exploring the antidepressant potential, researchers found that modifications to the piperazine moiety significantly affected binding affinities to serotonin receptors, indicating that structural optimization could enhance therapeutic effects .

- Antibacterial Screening : Compounds derived from this compound were screened against various bacterial strains, revealing selective antibacterial activity that warrants further investigation into their mechanisms and potential clinical applications .

特性

IUPAC Name |

1-pyridin-2-ylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c13-9-7-10-5-6-12(9)8-3-1-2-4-11-8/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXQKAGUVNHYNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619048 | |

| Record name | 1-(Pyridin-2-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345310-98-7 | |

| Record name | 1-(Pyridin-2-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Pyridin-2-yl)piperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。